REACTION_CXSMILES
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[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]1([NH:13][C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)(=O)C>[O:6]=[C:2]([CH3:1])[CH2:3][C:4]([NH:20][C:17]1[CH:16]=[CH:15][C:14]([NH:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:19][CH:18]=1)=[O:5]
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Name
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|
Quantity
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18.6 g
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Type
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reactant
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Smiles
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C=C1CC(=O)O1
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Name
|
|
Quantity
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40 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NC1=CC=C(C=C1)N
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Name
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Quantity
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100 g
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 65° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 15° C
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Type
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FILTRATION
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Details
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The very viscous suspension was filtered
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Type
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WASH
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Details
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The precipitate was washed with 40% strength acetic acid (2×25 g) and water (2×25 g)
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Type
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CUSTOM
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Details
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dried at 50° C. in vacuo (20 mbar)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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O=C(CC(=O)NC1=CC=C(C=C1)NC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |